

Application Notes: Immunoprecipitation of CREBBP

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Compound of Interest

Compound Name: BN-82685

Cat. No.: B1667340

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Introduction

CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional co-activator that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.^{[1][2]} Its function is intrinsically linked to its histone acetyltransferase (HAT) activity, which modulates chromatin structure and gene expression.^[2] Dysregulation of CREBBP function has been implicated in various diseases, including cancer and Rubinstein-Taybi syndrome.^{[1][3][4][5]} Consequently, CREBBP is a significant target for therapeutic development.

These application notes provide a detailed protocol for the immunoprecipitation (IP) of CREBBP from cell lysates. This technique is fundamental for studying CREBBP's protein-protein interactions, post-translational modifications, and the impact of small molecule inhibitors on its function. While the following protocol is a robust general procedure, it can be adapted for specific experimental needs, such as the introduction of a small molecule inhibitor to investigate its effects on CREBBP binding partners.

Key Experimental Protocols

CREBBP Immunoprecipitation Protocol

This protocol outlines the immunoprecipitation of endogenous CREBBP from mammalian cell lysates.

Materials:

- Cell Culture: Mammalian cells expressing CREBBP (e.g., Jurkat, Reh, or other relevant cell lines)
- Antibodies:
 - Primary antibody: Anti-CREBBP antibody (e.g., Santa Cruz Biotechnology, sc-7300)
 - Negative control: Normal IgG from the same species as the primary antibody (e.g., mouse IgG)
- Lysis Buffer: Co-immunoprecipitation (Co-IP) RIPA buffer (e.g., Applygen Technologies) or a similar lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol) supplemented with protease and phosphatase inhibitors immediately before use.[\[6\]](#)
- Beads: Protein A/G-Sepharose beads or magnetic beads.[\[6\]](#)
- Wash Buffer: Ice-cold Co-IP RIPA buffer or PBS.[\[6\]](#)
- Elution Buffer: 1X Laemmli sample buffer.
- Equipment:
 - Microcentrifuge
 - Rotator or shaker
 - Magnetic separation rack (for magnetic beads)
 - Heating block

Procedure:

- Cell Lysate Preparation: a. Culture cells to the desired confluence. If investigating the effect of a small molecule, treat the cells with the compound for the desired time and concentration before harvesting. b. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Incubate the cell suspension on ice

for 30 minutes with occasional vortexing to ensure complete lysis.^[6] d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract that will be used for the immunoprecipitation.

- Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, incubate the cleared lysate with Protein A/G beads for 1 hour at 4°C on a rotator.^[6] b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
- Immunoprecipitation: a. Add the primary anti-CREBBP antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 2-4 µg per 1 mg of total protein is recommended.^[6] b. As a negative control, add an equivalent amount of normal IgG to a separate aliquot of the pre-cleared lysate.^[6] c. Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.^[6]
- Capture of Immune Complexes: a. Add pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-antigen complexes.^[6]
- Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant and wash the beads three to five times with ice-cold wash buffer.^[6] With each wash, resuspend the beads, incubate briefly, and then pellet them again. This step is critical to remove non-specifically bound proteins.
- Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 1X Laemmli sample buffer. c. Heat the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. d. Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
- Analysis: a. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and Western blotting, to detect CREBBP and any co-immunoprecipitated proteins.

Data Presentation

Quantitative data from immunoprecipitation experiments, such as the relative abundance of co-immunoprecipitated proteins under different conditions (e.g., with and without a small molecule

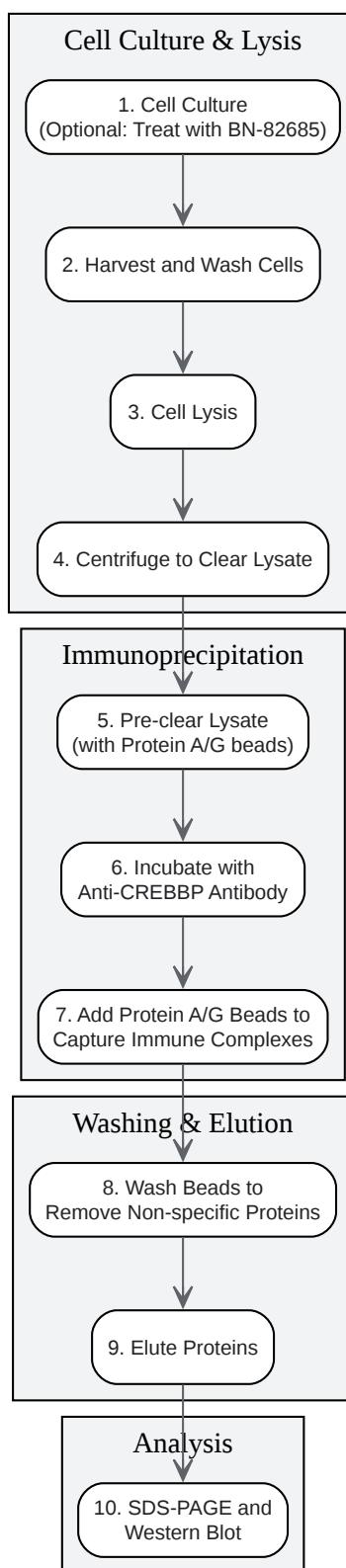
inhibitor), can be summarized in a table for clear comparison.

Condition	Input Protein (µg)	CREBBP IP (Relative Units)	Co-IP Partner X (Relative Units)	Fold Enrichment of Partner X
Vehicle Control	1000	1.00	1.00	1.0
BN-82685 (1 µM)	1000	0.98	0.45	0.46
BN-82685 (5 µM)	1000	1.02	0.21	0.21

This table presents hypothetical data for illustrative purposes.

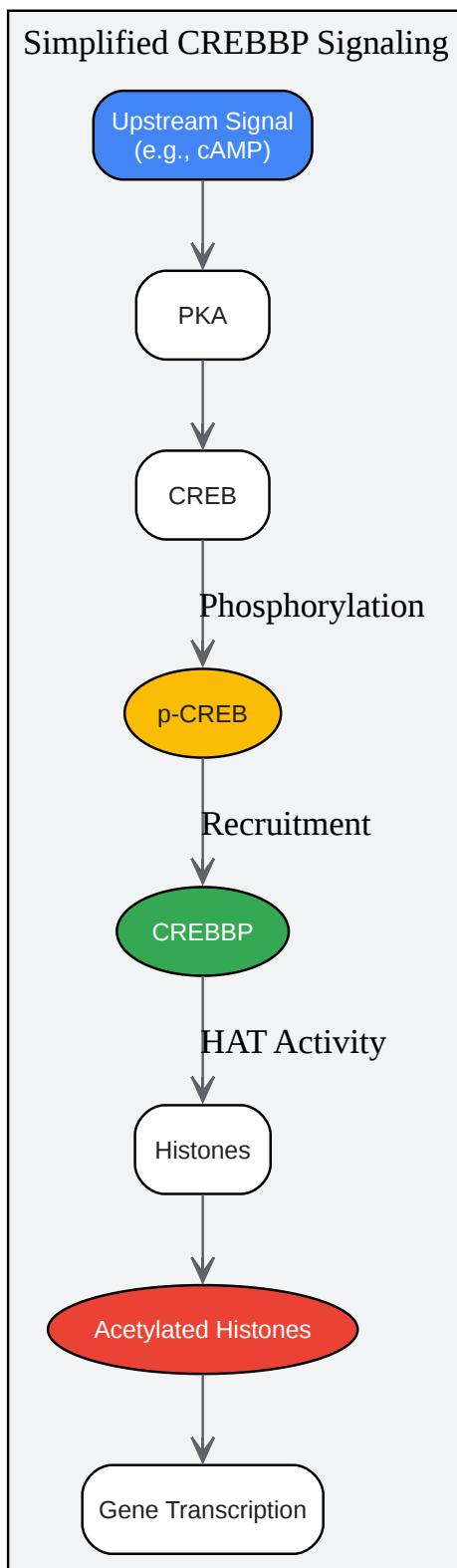
Visualizations

Experimental Workflow for CREBBP Immunoprecipitation

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Caption: Workflow for the immunoprecipitation of CREBBP.

Signaling Pathway Involving CREBBP



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Caption: Simplified signaling pathway showing CREBBP recruitment and function.

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